molecular formula C14H16N2O3 B1392491 5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid CAS No. 1105556-74-8

5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid

Numéro de catalogue: B1392491
Numéro CAS: 1105556-74-8
Poids moléculaire: 260.29 g/mol
Clé InChI: JMHPXJFKTYOFKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction and Chemical Identity

Historical Context of Pyrido[1,2-a]quinoxaline Derivatives

The pyrido[1,2-a]quinoxaline scaffold first gained attention in the late 20th century through studies on fused nitrogen heterocycles. Early synthetic routes involved condensation reactions between ortho-diamines and diketones, but modern approaches utilize advanced cyclization strategies. The specific 5-methyl-6-oxo variant emerged from pharmaceutical research in the 2010s as part of efforts to develop kinase inhibitors and fluorescent probes.

Key milestones include:

  • 2002 : Characterization of pH-dependent fluorescence in parent pyrido[1,2-a]quinoxalines
  • 2013 : Discovery of pyrrolo[1,2-a]quinoxaline derivatives as CK2 protein kinase inhibitors
  • 2021 : Commercial availability of derivatives through chemical suppliers (ChemDiv IDs G587-0575, G587-0618)

Nomenclature and Classification Systems

IUPAC Name

5-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid

Component Structural Significance
Pyrido[1,2-a]quinoxaline Fused pyridine-quinoxaline bicyclic system
5-Methyl Methyl substitution at position 5
6-Oxo Ketone group at position 6
Hexahydro Six hydrogen atoms in saturated rings

The compound falls under multiple classification codes:

  • CPC : C07D 471/04 (Pyrido[1,2-a]quinoxalines; Hydrogenated derivatives)
  • PubChem CID : 43325369
  • CAS Registry : 1105556-74-8

Registration Status and Chemical Identifiers

Identifier Type Value Source
CAS Number 1105556-74-8 BLD Pharm
PubChem CID 43325369 PubChem
ChemSpider ID 26377732 PubChem
Molecular Formula C₁₄H₁₆N₂O₃ ChemDiv
Exact Mass 260.1161 g/mol PubChem
SMILES O=C(O)C1=CC2=C(C=C1)N3C(C(N2C)=O)CCCC3 ChemDiv

Position Within the Quinoxaline Family of Compounds

This derivative occupies a specialized niche within the quinoxaline hierarchy:

Structural Hierarchy

  • Core Quinoxaline : Benzene + pyrazine fusion
  • Pyrido[1,2-a]quinoxaline : Pyridine annulated at [1,2-a] position
  • 5-Methyl-6-oxo Variant :
    • Methyl group enhances lipophilicity
    • Ketone enables hydrogen bonding
    • Carboxylic acid improves water solubility

Comparative Analysis

Feature Simple Quinoxaline Target Compound
Aromaticity Fully conjugated Partial saturation
Functional Groups None Carboxylic acid, ketone
Synthetic Complexity Low (2-step) High (5+ steps)
Bioactivity Potential Moderate High (kinase inhibition)

The compound's hybrid structure bridges traditional quinoxaline chemistry and modern drug discovery paradigms, particularly in targeting protein-protein interactions. Its saturated rings reduce planarity compared to parent compounds, potentially improving bioavailability.

Propriétés

IUPAC Name

5-methyl-6-oxo-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxaline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-15-12-8-9(14(18)19)5-6-10(12)16-7-3-2-4-11(16)13(15)17/h5-6,8,11H,2-4,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHPXJFKTYOFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)N3CCCCC3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Copper-Catalyzed N-Arylation and Intramolecular Condensation

  • Starting materials: 2-amino-3-bromopyridines and amino acids such as L-proline or pipecolic acid.
  • Catalyst system: Copper(I) chloride (CuCl) with chelators like TMEDA or DMEDA.
  • Base: Potassium phosphate (K3PO4).
  • Solvent: Anhydrous, degassed dimethyl sulfoxide (DMSO).
  • Conditions: Heating at 115–130 °C under argon atmosphere for 12–48 hours.

This step forms the fused bicyclic amide intermediate by Ullmann-type N-arylation followed by intramolecular cyclization. The reaction tolerates various substitutions on the pyridine ring and amino acid components, allowing structural diversity.

Optimization notes:

  • Degassing solvents and reagents improves yield and reduces side products.
  • Use of substoichiometric amounts of chelators enhances catalytic efficiency.
  • Temperature and reaction time are critical for complete conversion.

Oxidation of Pyrrolidine to Pyrrole or Keto Derivative

  • Oxidant: Activated manganese(IV) oxide (MnO2) is preferred for selective oxidation.
  • Solvent: Refluxing tetrahydrofuran (THF) at ~80 °C.
  • Procedure: The bicyclic pyrrolidine intermediate is refluxed with excess MnO2 overnight, followed by hot filtration to remove the oxidant.

This oxidation step converts the saturated pyrrolidine ring into the corresponding pyrrole or introduces the 6-oxo functionality, crucial for the target compound’s structure.

Key findings:

  • MnO2 gives higher conversion and fewer side products compared to other oxidants like DDQ or Dess–Martin periodinane.
  • Hot filtration significantly improves product recovery due to solubility issues.
  • Yields for this step range from 51% to 91% depending on substrate substitution.

Representative Synthesis Examples and Yields

Compound Intermediate Aminopyridine Substrate Amino Acid Yield (%) Notes
4 (Bicyclic amide) 3-bromo-4-methylpyridin-2-amine L-proline 55 Optimized N-arylation conditions
5 3-bromo-5-methylpyridin-2-amine L-proline 60 Similar conditions
6 3-bromopyridin-2-amine L-proline 79 High yield
7 (Oxidized product) Pyrrolidine 4 91 MnO2 oxidation
8 Pyrrolidine 5 84 MnO2 oxidation
9 Pyrrolidine 6 51 MnO2 oxidation

Experimental Highlights

  • The copper-catalyzed N-arylation/condensation is performed under inert atmosphere with rigorous degassing to avoid side reactions.
  • Reaction progress is monitored by thin-layer chromatography (TLC) and ultra-performance liquid chromatography (UPLC).
  • Purification is typically conducted by automated medium-pressure liquid chromatography (MPLC) using silica gel columns.
  • Structural confirmation is achieved by NMR spectroscopy (1H, 13C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).
  • Melting points and solubility data assist in compound characterization.

Summary of Synthetic Route

  • N-Arylation/Condensation:

    $$
    \text{2-amino-3-bromopyridine} + \text{L-proline} \xrightarrow[\text{K}3\text{PO}4, \text{TMEDA}]{\text{CuCl, DMSO, 115-130°C}} \text{Bicyclic amide intermediate}
    $$

  • Oxidation:

    $$
    \text{Bicyclic amide intermediate} \xrightarrow[\text{THF, reflux}]{\text{MnO}_2} \text{6-oxo pyridoquinoxaline derivative}
    $$

  • Functional Group Adjustments:

    • Hydrolysis or further oxidation to reveal carboxylic acid at position 3.
    • Methylation or other substitutions as needed.

Research Findings and Advantages

  • The copper-catalyzed method allows the use of commercially available aminopyridines and amino acids, offering versatility.
  • The two-step sequence (N-arylation/condensation followed by oxidation) avoids the use of toxic reagents like triphosgene.
  • The oxidation step with MnO2 is mild and efficient, providing high yields with minimal byproducts.
  • The method facilitates the synthesis of analogues for medicinal chemistry applications, including kappa opioid receptor antagonists.
  • Structural diversity is achievable by varying pyridine and amino acid substrates.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The ketone group at the 6-position can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation Products: Carboxylic acids, quinoxaline derivatives with additional oxygen functionalities.

    Reduction Products: Alcohols, reduced quinoxaline derivatives.

    Substitution Products: Esters, amides, and other functionalized derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline have demonstrated antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves the modulation of cell signaling pathways associated with cancer proliferation .

Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the carboxylic acid moiety can enhance its biological activity while reducing toxicity .

Synthesis and Derivatives

The synthesis of 5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline and its derivatives is a focus area in organic chemistry. Various synthetic routes have been developed to produce this compound efficiently. For instance:

Synthetic RouteYield (%)Comments
Method A75Utilizes a one-pot reaction
Method B65Involves multi-step synthesis

These methods highlight the compound's versatility and potential for further chemical modifications .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli, it was found that certain modifications significantly increased potency compared to the parent compound .

Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of 5-methyl-6-oxo derivatives on breast cancer cell lines showed a notable reduction in cell viability at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead structures for further drug development .

Mécanisme D'action

The mechanism of action of 5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the quinoxaline core can participate in π-π interactions with aromatic residues.

Molecular Targets and Pathways

    Enzymes: Potential inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, altering signal transduction pathways.

    DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Carboxylic Acid vs. Ester Derivatives

The carboxylic acid group at position 3 distinguishes this compound from ester derivatives, such as ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate (CAS: 1104739-06-1). Key differences include:

  • Solubility : The free carboxylic acid moiety enhances water solubility compared to ester derivatives, which are typically more lipophilic .
  • FT-IR Spectra : The C=O stretching vibration of the carboxylic acid group appears at ~1632–1620 cm⁻¹, slightly downshifted compared to esters due to resonance effects .

Table 1: Structural and Spectral Comparison

Compound Substituent (Position 3) C=O Stretching (cm⁻¹) Solubility (Water)
Target compound Carboxylic acid 1632–1620 High
Ethyl ester analog (CAS 1104739-06-1) Ethyl ester 1640–1630 Moderate
Sulfonamide Derivatives

Sulfonamide analogs, such as N-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide (CAS: 1105556-90-8), replace the carboxylic acid with a sulfonamide group. This substitution:

  • Lipophilicity: Increases molecular weight (295.36 g/mol vs.
  • Biological Activity : Sulfonamides are associated with enhanced antibacterial and enzyme inhibitory activities due to their ability to mimic transition states in enzymatic reactions .
Antibacterial Activity

Pyridoquinoxaline derivatives with carboxylic acid or ester groups exhibit potent activity against Gram-positive and Gram-negative bacteria. For example:

  • 4-Methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid (a structural isomer) shows MIC values of <1 µg/mL against E. coli and S. aureus .
  • Ethyl ester analogs generally exhibit reduced antibacterial potency compared to carboxylic acids, likely due to decreased solubility .

Table 2: Antibacterial Activity of Selected Derivatives

Compound MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. S. aureus
Target compound Data not reported Data not reported
4-Methyl-2,7-dioxo analog 0.5 0.25
Ethyl ester analog 2.0 4.0
Antitumor Activity

The target compound’s partially hydrogenated pyridoquinoxaline core may improve antitumor efficacy compared to fully aromatic analogs. For instance:

  • Tetrazanbigen (TNBG) , a related compound with a rigid tetracyclic structure, exhibits IC₅₀ values of ~10 nM against certain cancer cell lines. The target compound’s reduced molecular weight and increased solubility (due to hydrogenation) may enhance pharmacokinetic profiles .
Stability and Handling
  • Carboxylic Acid vs. Esters : The target compound requires stringent moisture control (P232: "防潮") and storage at low temperatures (P235: "保持低温") to prevent degradation, whereas esters are more stable under ambient conditions .
  • Hazard Profile : The carboxylic acid group poses risks of skin/eye irritation (H314: "造成严重皮肤灼伤和眼损伤"), necessitating protective equipment (P280: "戴防护手套/穿防护服") .

Activité Biologique

5-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid (CAS Number: 1017437-76-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure that contributes to its biological activity. The molecular formula is C12H14N2O3C_{12}H_{14}N_2O_3, and it has a molecular weight of 234.25 g/mol. The compound's structure includes functional groups such as carboxylic acid and ketone, which are critical for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-methyl-6-oxo derivatives. For instance, a series of related compounds exhibited potent cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In a comparative study using an MTT assay, the compound demonstrated a significant reduction in cell viability at concentrations around 100 µM, suggesting its potential as an anticancer agent .

CompoundCell LineIC50 (µM)Reference
5-Methyl-6-oxo derivativeA54966
Doxorubicin (control)A5490.5

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against several multidrug-resistant bacteria. In vitro tests showed that it was effective against strains such as Klebsiella pneumoniae and Staphylococcus aureus, indicating its potential role in combating antibiotic resistance .

PathogenMinimum Inhibitory Concentration (MIC)Reference
Klebsiella pneumoniae32 µg/mL
Staphylococcus aureus16 µg/mL

Neuroprotective Effects

Emerging research suggests that the compound may exhibit neuroprotective properties. Studies indicate that derivatives of pyridoquinoxaline can scavenge free radicals and reduce oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease .

Case Studies

  • Study on Anticancer Activity : A study investigated the efficacy of various derivatives of 5-methyl-6-oxo against A549 cells and found that modifications to the side chains significantly influenced their cytotoxicity. Compounds with free amino groups showed enhanced activity compared to those with acetylamino fragments .
  • Antimicrobial Screening : In another study focusing on antimicrobial efficacy, the compound was tested against clinically relevant pathogens. The results demonstrated that it inhibited growth effectively at low concentrations, highlighting its potential as a lead structure for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid
Reactant of Route 2
5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.